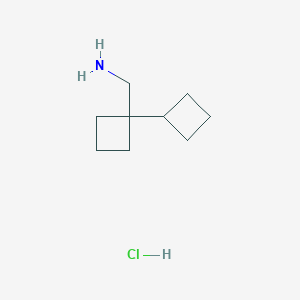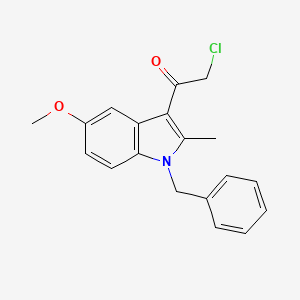
1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid” is a small molecule with the chemical formula C19H19NO3 . It belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The indole ring is substituted at position 3 by an acetic acid group . Additionally, the benzene ring of the indole is substituted at position 1 by a benzyl group and at position 5 by a methoxy group .Physical And Chemical Properties Analysis
The average mass of this compound is 309.359 Da and the monoisotopic mass is 309.136505 Da .Applications De Recherche Scientifique
Indole Derivatives in Medicinal Chemistry
Indole derivatives, like the structure , are often explored for their biological activities. For instance, the transformation of tetrahydro-pyrrolobenzodiazepines with indole transformation of 4-Substituted Tetrahydro-Pyrrolobenzodiazepines in a Three-Component Reaction With Methyl Propiolate and Indole showcases the chemical versatility of indole-containing compounds in synthesizing bioactive molecules. Such transformations are crucial for discovering new pharmaceuticals.
Organic Synthesis and Material Science
The reactivity of indoles with various chemical reagents provides a foundation for synthesizing complex organic molecules. Research like the study on the nucleophilic reactivities of indoles Nucleophilic reactivities of indoles emphasizes the importance of indole derivatives in constructing diverse molecular architectures, which are useful in material science and organic synthesis. These synthetic strategies enable the production of novel materials with potential applications in electronics, photonics, and as catalysts.
Environmental and Analytical Applications
Derivatives of indole are also investigated for their environmental behavior and analytical applications. The identification and quantitation of benzoylindoles in illegal products Identification and quantitation of two benzoylindoles AM-694 and (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone, and three cannabimimetic naphthoylindoles JWH-210, JWH-122, and JWH-019 as adulterants in illegal products obtained via the Internet illustrates the use of indole derivatives as markers or contaminants, which requires understanding their chemical properties and detection methods.
Orientations Futures
Propriétés
IUPAC Name |
1-(1-benzyl-5-methoxy-2-methylindol-3-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-13-19(18(22)11-20)16-10-15(23-2)8-9-17(16)21(13)12-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBCGMOTVYKXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2667997.png)
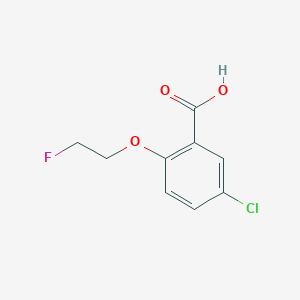
![3-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2667999.png)
![3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B2668000.png)
![1-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2668003.png)
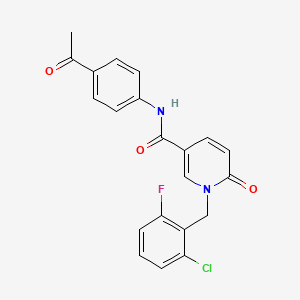
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2668006.png)
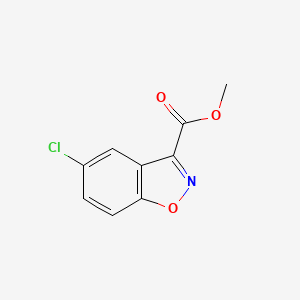
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2668010.png)
![N-(tert-butyl)-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2668011.png)
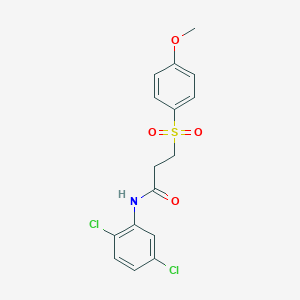
![N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B2668015.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine](/img/structure/B2668016.png)
